molecular formula H4MnNO4P B091847 Ammonium manganese phosphate CAS No. 15609-81-1

Ammonium manganese phosphate

Cat. No.: B091847
CAS No.: 15609-81-1
M. Wt: 167.948 g/mol
InChI Key: JLUGKDWGQPNDGX-UHFFFAOYSA-L
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Description

Ammonium manganese phosphate is a chemical compound with the formula ( \text{NH}_4\text{MnPO}_4 ). It is a member of the dittmarite series, which includes compounds of the type ( \text{M}I\text{M}{II}\text{PO}_4 \cdot \text{H}_2\text{O} ) (where ( \text{M}^I ) can be potassium or ammonium, and ( \text{M}^{II} ) can be magnesium, manganese, iron, cobalt, or nickel) . This compound is known for its applications in various fields, including energy storage and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium manganese phosphate can be synthesized through a microwave-assisted route. In this method, this compound hydrate is infused with reduced graphene oxide (rGO) to form hybrid composites. The reaction conditions involve the use of a microwave to facilitate the synthesis, resulting in different hybrid composites with varying concentrations of rGO .

Industrial Production Methods: The industrial production of this compound involves the reaction of ammonium dihydrogen phosphate with manganese(II) nitrate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The resulting product is then filtered, washed, and dried to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Ammonium manganese phosphate undergoes several types of reactions, including thermal decomposition, oxidation, and reduction.

Common Reagents and Conditions:

    Thermal Decomposition: When heated, this compound decomposes in three steps: deammination, dehydration, and polycondensation.

    Oxidation and Reduction: The manganese ions in this compound can undergo oxidation and reduction reactions. For example, manganese(II) ions can be oxidized to manganese(III) or manganese(IV) under suitable conditions.

Major Products Formed:

Scientific Research Applications

Ammonium manganese phosphate has several scientific research applications, particularly in the field of energy storage. It is used in the synthesis of high-energy supercapacitors due to its ability to exhibit pseudocapacitance. The hybrid composites of this compound with reduced graphene oxide have shown higher specific capacitance and better cycle life, making them suitable for use in supercapacitors . Additionally, this compound is used in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of ammonium manganese phosphate in energy storage applications involves the redox reactions of manganese ions. The manganese ions undergo oxidation and reduction, which facilitates the storage and release of energy. The presence of reduced graphene oxide in the hybrid composites enhances the conductivity and stability of the material, leading to improved performance in supercapacitors .

Comparison with Similar Compounds

    Ammonium Magnesium Phosphate: Used in fertilizers and as a biomineral.

    Ammonium Iron Phosphate: Used in energy storage and catalysis.

    Ammonium Cobalt Phosphate: Used in catalysis and as a pigment.

Ammonium manganese phosphate is unique due to its high specific capacitance and stability in energy storage applications, making it a valuable material for the development of advanced supercapacitors .

Properties

IUPAC Name

azanium;manganese(2+);phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mn.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUGKDWGQPNDGX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH4+].[O-]P(=O)([O-])[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4MnNO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889647
Record name Phosphoric acid, ammonium manganese(2+) salt (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.948 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15609-81-1
Record name Phosphoric acid, ammonium manganese(2+) salt (1:1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015609811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, ammonium manganese(2+) salt (1:1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphoric acid, ammonium manganese(2+) salt (1:1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium manganese phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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